2,7-Dibromo-9,9-dinonyl-9H-fluorene
Description
Properties
IUPAC Name |
2,7-dibromo-9,9-di(nonyl)fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44Br2/c1-3-5-7-9-11-13-15-21-31(22-16-14-12-10-8-6-4-2)29-23-25(32)17-19-27(29)28-20-18-26(33)24-30(28)31/h17-20,23-24H,3-16,21-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONSQKYKDZNFBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623143 | |
| Record name | 2,7-Dibromo-9,9-dinonyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480997-58-8 | |
| Record name | 2,7-Dibromo-9,9-dinonyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Polymerization Strategies Utilizing 2,7 Dibromo 9,9 Dinonyl 9h Fluorene
Palladium-Catalyzed Cross-Coupling Polymerizations
Palladium-catalyzed polymerizations are the cornerstone for the synthesis of polyfluorenes. Among these, the Suzuki-Miyaura polycondensation stands out as a particularly robust and widely employed method.
The Suzuki-Miyaura polycondensation is a powerful carbon-carbon bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with an organohalide. In the context of 2,7-Dibromo-9,9-dinonyl-9H-fluorene, this monomer can be reacted with a variety of diboronic acids or their esters to yield alternating copolymers. rsc.orgbohrium.com
The choice of the palladium catalyst and its associated ligands is critical in determining the efficiency and outcome of the Suzuki-Miyaura polycondensation. Commonly used catalyst precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). researchgate.netresearchgate.netacs.org
The in situ generation of the active Pd(0) species from Pd(OAc)₂ often requires the addition of phosphine (B1218219) ligands. rsc.org The nature of these ligands significantly influences the catalytic activity. For instance, bulky and electron-rich phosphine ligands can enhance the rate of reductive elimination, a key step in the catalytic cycle, leading to higher polymer yields and molecular weights. organic-chemistry.orgresearchgate.net The ratio of palladium to the phosphine ligand is also a crucial parameter; a 1:2 ratio of 'Pd(OAc)₂' to PPh₃ has been shown to be particularly effective, leading to the formation of a dinuclear Pd(I) complex that is a key entry point to catalytically active species. rsc.org
Pd(PPh₃)₄ is a pre-formed Pd(0) complex and is often used directly. researchgate.netresearchgate.net However, its stability can be a concern, sometimes necessitating more stringent anhydrous and inert atmosphere conditions compared to Pd(OAc)₂-based systems. researchgate.net The selection between these catalysts often depends on the specific monomers being used and the desired polymer characteristics. researchgate.netresearchgate.net Other palladium sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) in combination with various phosphine ligands have also been successfully employed. amazonaws.comresearchgate.net
Table 1: Common Palladium Catalyst Systems in Suzuki-Miyaura Polycondensation of Fluorene (B118485) Derivatives
| Catalyst Precursor | Ligand | Typical Reaction Conditions | Key Characteristics |
| Pd(OAc)₂ | PPh₃, P(o-tolyl)₃, etc. | Toluene (B28343), aqueous base, 80-100 °C | Versatile, ligand choice is critical for performance. rsc.orgresearchgate.net |
| Pd(PPh₃)₄ | None (pre-formed complex) | Toluene/water, THF/water, 90 °C | Often requires more stringent inert conditions. researchgate.netresearchgate.net |
| Pd₂(dba)₃·CHCl₃ | P(C₆H₄-o-OMe)₃ | THF, 100 °C | High catalytic activity reported for specific systems. amazonaws.comresearchgate.net |
| Pd(IPr)(OAc)₂ | IPr (NHC ligand) | - | Used in controlled Suzuki catalyst-transfer polycondensations. rsc.org |
This table provides a summary of commonly used catalyst systems and is not exhaustive.
The base plays a crucial role in the Suzuki-Miyaura polycondensation by activating the organoboron species, facilitating the transmetalation step. The choice of base can significantly impact the reaction kinetics and the final polymer properties.
Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used, often in a two-phase system with water. researchgate.netamazonaws.comsemanticscholar.org K₂CO₃ is a common and cost-effective choice. researchgate.netsemanticscholar.org Cs₂CO₃ is a stronger base and can sometimes lead to higher reaction rates and yields, particularly with less reactive substrates. amazonaws.comresearchgate.net
Organic bases like tetraethylammonium (B1195904) hydroxide (B78521) (Et₄NOH) have also been employed, typically in aqueous solutions. researchgate.net The strength and solubility of the base influence the rate of boronate formation and its subsequent transfer to the palladium center. The selection of the base is often empirical and needs to be optimized for a given monomer pair and solvent system. For instance, in some systems, a combination of a base like Cs₂CO₃ with a carboxylic acid additive such as acetic acid has been shown to enhance catalytic performance. amazonaws.comresearchgate.net
The choice of solvent is critical for ensuring the solubility of the monomers, the growing polymer chains, and the catalyst system. A common solvent for Suzuki-Miyaura polycondensation is toluene, often used in a biphasic system with an aqueous solution of the base. rsc.orgresearchgate.net This setup allows for the efficient activation of the boronic acid in the aqueous phase and its subsequent reaction with the organohalide in the organic phase.
Tetrahydrofuran (B95107) (THF) is another frequently used solvent, particularly in systems where higher solubility of the reactants is required. amazonaws.comrsc.orgresearchgate.net It can be used in mixed solvent systems, for example, with water, to facilitate the reaction. rsc.orgresearchgate.net Cyclopentyl methyl ether (CPME) has been explored as a more sustainable alternative to other ether solvents. researchgate.net
Reaction temperatures are typically elevated, often in the range of 80-110 °C, to ensure a sufficient reaction rate. researchgate.netamazonaws.com The reaction time can vary from a few hours to several days, depending on the reactivity of the monomers and the efficiency of the catalyst system. rsc.org
Table 2: Typical Solvent Systems and Conditions for Suzuki-Miyaura Polycondensation
| Solvent System | Base | Temperature (°C) | Notes |
| Toluene/Water | K₂CO₃, NaHCO₃ | 90-100 | Common biphasic system. rsc.org |
| THF/Water | CsF/18-crown-6, Et₄NOH | -10 to 100 | THF can improve solubility. researchgate.netrsc.orgresearchgate.net |
| THF | Cs₂CO₃ | 100 | Used in anhydrous conditions with specific catalyst systems. amazonaws.com |
| CPME | Cs₂CO₃ | - | Explored as a greener solvent alternative. researchgate.net |
This table presents examples of solvent systems and conditions and may vary depending on the specific reaction.
Regioregularity refers to the specific orientation of monomer units in the polymer chain. For symmetrical monomers like this compound, the concept of head-to-tail or head-to-head arrangements is not applicable as it is for unsymmetrical monomers like 3-alkylthiophenes. acs.orgresearchgate.netrsc.orgnist.gov
However, in the context of copolymers synthesized from this compound and an unsymmetrical comonomer, controlling the orientation of the unsymmetrical unit becomes crucial. The regioregularity in such copolymers can significantly influence the polymer's electronic and optical properties, as well as its solid-state packing and morphology. acs.org A well-defined, regioregular structure often leads to enhanced charge carrier mobility and more predictable device performance. acs.org The catalyst system and reaction conditions can play a role in influencing the regioregularity of the resulting copolymer.
Catalyst-Transfer Condensation Polymerization (CTCP), specifically Suzuki-Miyaura CTCP, has emerged as a powerful technique for the precision synthesis of conjugated polymers, including polyfluorenes. rsc.orgresearchgate.netrsc.orgscholaris.ca This method operates through a chain-growth mechanism, in contrast to the step-growth mechanism of traditional Suzuki polycondensation. rsc.orgscholaris.ca
In CTCP, the palladium catalyst remains associated with the growing polymer chain end and "walks" along the chain as new monomer units are added. rsc.orgdntb.gov.ua This "living" polymerization characteristic allows for excellent control over the polymer's molecular weight, a narrow molecular weight distribution (polydispersity), and the ability to synthesize well-defined block copolymers. rsc.orgrsc.org
The success of Suzuki-Miyaura CTCP often relies on carefully designed monomers and initiating systems. For fluorene-based polymers, AB-type monomers, where the fluorene unit contains both a boronic acid (or ester) and a halide, are typically used. rsc.org The choice of catalyst, such as Pd(IPr)(OAc)₂, and reaction conditions are critical for achieving a controlled polymerization. rsc.org This technique represents a significant advancement in the synthesis of precisely defined polyfluorene architectures. scholaris.ca
Stille Polycondensation
Stille polycondensation is a powerful and versatile method for forming carbon-carbon bonds, making it a widely used technique in the synthesis of conjugated polymers. wiley-vch.deorganic-chemistry.org The reaction involves the palladium-catalyzed cross-coupling of an organostannane (organotin) compound with an organic halide or pseudohalide. wiley-vch.dewikipedia.org For the synthesis of polyfluorenes, this compound can be reacted with a distannylated comonomer in the presence of a palladium catalyst. wiley-vch.de
The general mechanism of the Stille reaction proceeds through a catalytic cycle involving:
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (e.g., this compound) to form a palladium(II) intermediate. wikipedia.org
Transmetalation: The organostannane transfers its organic group to the palladium(II) complex, displacing the halide. wikipedia.org
Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org
A key advantage of the Stille reaction is its tolerance to a wide variety of functional groups and its typically high yields. wiley-vch.de The reaction is often carried out using catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand. rsc.orgnih.gov
Both Stille and Suzuki coupling reactions are prominent methods for synthesizing poly(2,7-fluorenes). However, they possess distinct advantages and disadvantages.
Stille Coupling:
Advantages: Stille coupling is often faster than Suzuki coupling and does not require a base for activation, which can increase its functional group tolerance. chemicalforums.com It has been historically favored in the synthesis of conjugated polymers for electronic applications, with some researchers suggesting it is more reliable when other methods fail. chemicalforums.comnih.gov
Disadvantages: The primary drawback of Stille coupling is the toxicity of the organotin reagents and the difficulty in removing tin byproducts from the final polymer, which can negatively impact the electronic properties of devices. organic-chemistry.orgchemicalforums.com
Suzuki Coupling:
Advantages: The main advantage of Suzuki coupling is the use of boronic acids or their esters, which are generally less toxic and easier to handle than organostannanes. organic-chemistry.orgchemicalforums.com Boronic acid byproducts are also typically easier to remove during purification. researchgate.net A wider variety of boronic acids are commercially available compared to stannanes. chemicalforums.com
Disadvantages: Suzuki coupling can be more sensitive to steric hindrance. nih.govresearchgate.net The reaction requires a base, which can sometimes lead to side reactions.
| Feature | Stille Coupling | Suzuki Coupling |
| Reagents | Organostannanes | Boronic acids/esters |
| Toxicity | High (tin compounds) | Low |
| Byproduct Removal | Difficult | Generally easier |
| Reaction Speed | Often faster | Can be slower |
| Additives | No base required | Requires a base |
| Functional Group Tolerance | High | Generally good, but can be affected by base |
| Steric Hindrance | Less sensitive | More sensitive nih.govresearchgate.net |
Direct Arylation Polymerization (C-H Activation)
Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions like Stille and Suzuki for synthesizing conjugated polymers. researchgate.netresearchgate.net This method involves the direct coupling of an aryl halide with a C-H bond of another aromatic compound, catalyzed by a transition metal, typically palladium. researchgate.netresearchgate.net This process eliminates the need for pre-functionalized organometallic reagents (organotins or organoborons), thus reducing synthetic steps and the formation of metallic waste. researchgate.net
For the synthesis of fluorene-based polymers, this compound can be polymerized with an aromatic comonomer that has active C-H bonds. researchgate.net
The success of Direct Arylation Polymerization heavily relies on the specific catalytic system employed. A common and effective catalyst precursor is tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃). researchgate.netacs.org This Pd(0) source is often activated by phosphine ligands. uvic.carsc.org
Phosphine Ligands: The choice of phosphine ligand is critical and can significantly influence the reactivity and outcome of the polymerization. researchgate.net For instance, ligands like P(C₆H₄-o-OMe)₃ have been shown to be highly effective, leading to polymers with high molecular weights. researchgate.netacs.org Other phosphine ligands such as P(o-tolyl)₃, P(t-Bu)₃, and SPhos have been found to be less effective in certain systems. researchgate.net The ligand's structure impacts the stability and reactivity of the palladium catalyst.
Carboxylic Acids: Carboxylic acids, such as pivalic acid (PivOH) or acetic acid (AcOH), are often used as additives. researchgate.netacs.org They are believed to act as proton shuttles, facilitating the C-H bond activation step, which is often the rate-determining step in the catalytic cycle. nih.gov
Bases: A base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is required to neutralize the hydrogen halide formed during the reaction. researchgate.netacs.orgrsc.org
A highly efficient catalytic system for the polymerization of 2,7-dibromo-9,9-dioctylfluorene (a close analog of the dinonyl derivative) involves Pd₂(dba)₃·CHCl₃, the phosphine ligand P(C₆H₄-o-OMe)₃, a carboxylic acid, and Cs₂CO₃. researchgate.netacs.org
The choice of solvent plays a crucial role in Direct Arylation Polymerization, affecting catalyst activity, polymer solubility, and ultimately the molecular weight and yield of the resulting polymer. rsc.orgnih.gov
Initially, polar aprotic solvents like N,N-dimethylacetamide (DMAc) and N,N-dimethylformamide (DMF) were commonly used. researchgate.netacs.org However, these solvents can sometimes lead to side reactions or be difficult to remove from the final polymer.
More recent studies have shown that less polar solvents like tetrahydrofuran (THF) and toluene can be highly effective, particularly with optimized catalytic systems. researchgate.netacs.org For the polymerization of 2,7-dibromo-9,9-dioctylfluorene, using THF or toluene with a specific palladium/phosphine catalyst system resulted in polymers with exceptionally high molecular weights (Mn up to 347,700 g/mol ) and high yields. researchgate.netacs.org The ability to use these solvents is advantageous as they are often better solvents for the resulting conjugated polymers, preventing premature precipitation and allowing for higher molecular weight chains to form. researchgate.net
The suitability of a solvent can also depend on the electronic nature of the monomers. For instance, in the DArP of thiophene (B33073) derivatives, toluene was found to be more suitable for electron-deficient thiophenes, while DMAc was better for electron-rich thiophenes. rsc.org
Alternative Polymerization Pathways
Knoevenagel Condensation Polymerization for Specific Architectures
Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by a dehydration reaction. wikipedia.orgsigmaaldrich.com This reaction is typically catalyzed by a weak base. wikipedia.org While not a primary method for producing simple polyfluorenes from this compound, it is a valuable tool for creating more complex polymer architectures incorporating the fluorene moiety.
To utilize Knoevenagel polymerization, the fluorene monomer must first be functionalized with either active methylene groups or carbonyl (aldehyde or ketone) groups at the 2 and 7 positions. For example, a 2,7-diformyl-9,9-dinonyl-9H-fluorene could be polymerized with a comonomer containing two active methylene groups (e.g., malononitrile (B47326) or a bis(cyanophenyl)methane derivative).
Nickel-Catalyzed Reductive Polymerization
One effective method for the homopolymerization of 2,7-dibromo-9,9-disubstituted fluorene derivatives is nickel-catalyzed reductive polymerization, often referred to as Yamamoto-type polycondensation. This approach has been successfully employed to synthesize well-defined polyfluorene derivatives. For instance, the polymerization of 2,7-dibromo-9,9-bis(3,6-dioxaheptyl)fluorene using a nickel catalyst yielded a soluble polyfluorene derivative with efficient photoluminescence. This method provides an alternative to other polymerization techniques, particularly for monomers bearing functional groups that might be sensitive to reducing agents used in other processes. 20.210.105
Cationic Ring-Opening Polymerization of Fluorene-Based Benzoxazine (B1645224) Monomers
Fluorene structures can be integrated into benzoxazine monomers, which then undergo cationic ring-opening polymerization (ROP) to form polybenzoxazines. kpi.uaresearchgate.netmdpi.com This process is typically initiated by acids or other species that can generate a cation on the oxazine (B8389632) ring. mdpi.com The polymerization of benzoxazines is thought to proceed via a two-step mechanism involving the ring-opening of the oxazine ring to form an intermediate zwitterion, followed by an intramolecular electrophilic substitution. researchgate.net The polymerization of fluorene-containing benzoxazine nitrile-based resins involves the ring-opening of the benzoxazine ring at elevated temperatures, typically around 160 °C, to form a phenolic Mannich bridge structure. mdpi.com This reaction can be catalyzed by a small amount of free and active hydrogen in the system. mdpi.com The resulting polybenzoxazines often exhibit high glass transition temperatures and char yields, indicating good thermal stability. kpi.ua
Design of Poly(2,7-fluorene) Architectures from this compound
The versatility of this compound allows for the creation of a wide range of poly(2,7-fluorene) architectures, from simple homopolymers to complex alternating copolymers with tailored electronic and optical properties.
Homopolymerization to Poly(9,9-dinonylfluorene)
The homopolymer of this compound, known as poly(9,9-dinonylfluorene), is a prominent member of the polyfluorene family. Polyfluorenes are noted for their strong blue fluorescence, high charge-carrier mobility, and good processability, making them attractive for applications in polymer light-emitting diodes (PLEDs). 20.210.105sigmaaldrich.com The synthesis of poly(9,9-dialkylfluorene)s can be achieved through various methods, including the nickel-catalyzed reductive polymerization of the corresponding 2,7-dibromo-9,9-dialkylfluorene monomer. 20.210.105
Alternating Copolymerization Strategies
To fine-tune the properties of polyfluorenes, this compound is frequently copolymerized with other monomers. This approach allows for the modification of the polymer's electronic bandgap, emission color, and charge transport characteristics.
Incorporation of Electron-Deficient Comonomers
A common strategy involves the alternating copolymerization of the electron-donating fluorene unit with various electron-deficient (acceptor) comonomers. This donor-acceptor (D-A) architecture leads to polymers with intramolecular charge transfer characteristics, which can significantly alter their optical and electronic properties.
Benzothiadiazole: Copolymerization with 4,7-dibromo-2,1,3-benzothiadiazole (B82695) via Suzuki coupling polymerization results in a D-A copolymer. ossila.com This combination is utilized in the synthesis of polymers like F8BT, where the fluorene subunit contributes to high-efficiency green OLEDs. ossila.com The incorporation of benzothiadiazole as an acceptor can tune the optoelectronic properties of the resulting polymer. ntu.edu.tw For instance, copolymers of fluorene and di-2-thienyl-2,1,3-benzothiadiazole have been synthesized for applications in optoelectronic devices, exhibiting red emission. nih.gov
Thiophene S,S-Dioxide: While direct examples with this compound were not prevalent in the searched literature, the principle of using electron-deficient units is well-established. Thiophene S,S-dioxide is a known electron-accepting moiety used in conjugated polymers.
Tetrafluorobenzene: The direct arylation polymerization of 2,7-dibromo-9,9-dioctylfluorene with 1,2,4,5-tetrafluorobenzene (B1209435) has been shown to be a highly efficient method for producing high molecular weight alternating copolymers. researchgate.net This reaction can be catalyzed by a palladium system, yielding poly[(9,9-dioctylfluorene-2,7-diyl)-alt-(2,3,5,6-tetrafluoro-1,4-phenylene)] with high molecular weights. researchgate.net
Carbazole (B46965): Carbazole derivatives, such as 2,7-dibromo-9H-carbazole, are popular building blocks for organic electronics due to their electron-donating properties and chemical stability. ossila.com They can be copolymerized with fluorene units. For example, PCDTBT, a well-known polymer semiconductor for solar cells, is synthesized from a carbazole derivative. ossila.com While carbazole itself is electron-rich, its derivatives can be functionalized to act as either donor or acceptor units in copolymers.
Copolymerization with Other Aromatic Units
Copolymerization of this compound with other neutral or electron-rich aromatic units is another strategy to modify the polymer properties.
Phenylene: Poly(paraphenylene)s are known blue-light-emitting materials. 20.210.105 Copolymerization of fluorene with phenylene units can be used to create processable and efficient blue-emitting polymers.
Thiophene: Alternating copolymers of fluorene and thiophene have been extensively studied. dntb.gov.uacore.ac.uknih.govrsc.orgresearchgate.net These copolymers are readily accessible through methods like Suzuki polycondensation. core.ac.uknih.gov The incorporation of thiophene units into the polyfluorene backbone typically leads to a red-shift in the absorption and emission spectra compared to the fluorene homopolymer. core.ac.uknih.gov The properties of these copolymers, such as solubility and electro-optical characteristics, can be further tuned by introducing functional groups onto the thiophene ring. core.ac.uknih.gov
Furan: Furan-containing monomers can also be copolymerized with fluorene derivatives. For instance, furan-based benzoxazine monomers have been developed, and their polymerization can lead to materials with a higher degree of cross-linking. nih.gov
Interactive Data Table of Polymerization Strategies
| Polymerization Strategy | Comonomer | Key Features | Resulting Polymer Properties |
|---|---|---|---|
| Nickel-Catalyzed Reductive Polymerization | None (Homopolymerization) | Yamamoto-type polycondensation. 20.210.105 | Well-defined polyfluorenes, soluble, efficient photoluminescence. 20.210.105 |
| Cationic Ring-Opening Polymerization | Fluorene-based Benzoxazine Monomers | Initiated by acid catalysts, involves ring-opening of the oxazine ring. researchgate.netmdpi.com | High thermal stability, high glass transition temperatures. kpi.ua |
| Alternating Copolymerization (Suzuki Coupling) | Benzothiadiazole | Donor-Acceptor (D-A) architecture. ntu.edu.tw | Tunable optoelectronic properties, used in high-efficiency green OLEDs. ossila.com |
| Alternating Copolymerization (Direct Arylation) | Tetrafluorobenzene | Efficient method for high molecular weight polymers. researchgate.net | High molecular weight alternating copolymers. researchgate.net |
| Alternating Copolymerization (Suzuki Coupling) | Thiophene | Readily accessible through Suzuki polycondensation. core.ac.uknih.gov | Red-shifted absorption/emission compared to homopolymer. core.ac.uknih.gov |
Block Copolymer Synthesis
The synthesis of block copolymers incorporating this compound allows for the combination of different polymer segments, leading to materials with tailored electronic and morphological properties. Controlled polymerization techniques are essential for achieving well-defined block copolymer structures.
One of the primary methods for synthesizing block copolymers from this compound is through Suzuki cross-coupling polymerization . This method facilitates the formation of all-conjugated block copolymers. The general strategy involves the sequential polymerization of different monomers. For instance, a polyfluorene block can be synthesized first, followed by the addition of a different monomer to grow the second block. The synthesis of poly(9,9-dioctylfluorene)-block-poly(ethylene oxide) (PFO-b-PEO) diblock copolymers, for example, has been achieved by end-capping poly(9,9-dioctylfluorene) with poly(ethylene oxide). rsc.org This approach can be adapted for the dinonyl derivative.
Another powerful technique is Atom Transfer Radical Polymerization (ATRP) . This "living"/controlled radical polymerization allows for the synthesis of well-defined block copolymers with controlled molecular weights and low polydispersity. A polyfluorene macroinitiator can be prepared from a functionalized fluorene monomer, which is then used to initiate the polymerization of a second monomer, such as styrene (B11656) or methyl acrylate, to form the block copolymer.
The table below summarizes key aspects of block copolymer synthesis strategies that are applicable to this compound, based on research with similar dialkylfluorene derivatives.
| Polymerization Technique | Description | Potential Comonomers | Resulting Architecture |
| Suzuki Cross-Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. It is widely used for creating C-C bonds to form conjugated polymers. nih.govmdpi.commdpi.comossila.com | Thiophene, Benzothiadiazole, Anthracene derivatives nih.govmdpi.com | All-conjugated diblock or multiblock copolymers. |
| Atom Transfer Radical Polymerization (ATRP) | A controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. | Styrene, Acrylates, Methacrylates | Well-defined block copolymers with a conjugated fluorene segment and a non-conjugated segment. |
| Yamamoto Coupling | A reductive polycondensation of dihaloaromatic compounds using a nickel complex as the coupling agent. | Other dihaloaromatic compounds | Conjugated block copolymers. iitk.ac.in |
Dendrimeric and Oligomeric Fluorene Structures
Beyond linear block copolymers, this compound serves as a versatile building block for constructing more complex, three-dimensional architectures like dendrimers and well-defined oligomers. These structures offer unique properties due to their high degree of branching and defined molecular size.
Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure. Their synthesis can be approached in two main ways: the divergent method, where the dendrimer grows outwards from a central core, and the convergent method, where dendritic wedges (dendrons) are synthesized first and then attached to a central core. nih.gov For fluorene-based dendrimers, this compound can act as a core molecule or as a branching unit. The presence of two reactive bromine atoms allows for the attachment of two dendrons in a divergent approach.
Oligomers of fluorene, which are short-chain polymers, are also of significant interest as they can serve as model compounds for understanding the properties of their high-molecular-weight polymer counterparts and have applications in their own right. nih.gov The synthesis of oligo(9,9-dihexyl-2,7-fluorene ethynylene)s, for example, has been accomplished via Sonogashira coupling reactions. researchgate.net This method can be readily applied to the dinonyl derivative to produce well-defined oligomers with varying chain lengths.
The following table outlines strategies for synthesizing dendrimeric and oligomeric structures using 2,7-dibromo-9,9-dialkylfluorene derivatives, which are applicable to the dinonyl variant.
| Structure Type | Synthetic Strategy | Key Features | Potential Applications |
| Dendrimers | Convergent or Divergent Synthesis using coupling reactions like Suzuki or Sonogashira. nih.gov | Highly branched, monodisperse, globular shape. | Light-harvesting systems, sensors, and as hosts for guest molecules. |
| Oligomers | Step-wise Synthesis via iterative coupling reactions (e.g., Sonogashira, Suzuki). researchgate.net | Well-defined chain length and end-groups. | Model compounds for polymers, organic electronics. nih.gov |
| Star-shaped Polymers | "Core-first" or "Arm-first" methods utilizing multifunctional initiators or coupling agents. | Multiple polymer arms radiating from a central core. | Solution-processable materials with unique rheological and self-assembly properties. |
Advanced Characterization Techniques and Spectroscopic Analysis of Fluorene Based Materials
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of fluorene (B118485) derivatives. It provides insights into the chemical environment of individual atoms, allowing for the confirmation of molecular structure and the study of conformational dynamics.
Interpretation of Chemical Shifts in Relation to Molecular Conformation
The chemical shifts observed in the ¹H and ¹³C NMR spectra of fluorene-based materials are highly sensitive to the molecule's conformation. For instance, in polyfluorenes, the chemical shifts of the aromatic protons can indicate the degree of π-conjugation and planarity of the polymer backbone. 20.210.105acs.org The substitution pattern on the fluorene core significantly influences the electronic environment and, consequently, the chemical shifts. For example, the presence of bromine atoms at the 2 and 7 positions, as in 2,7-dibromofluorene (B93635), induces specific shifts in the aromatic region of the NMR spectrum. chemicalbook.comspectrabase.com The signals corresponding to the alkyl side chains, such as the dinonyl groups at the C9 position, also provide conformational information. The chemical shifts of these alkyl protons can be influenced by their spatial arrangement relative to the aromatic fluorene core.
Table 1: Representative ¹H NMR Chemical Shifts for Fluorene Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Assignment |
| Poly(9,9-dihexylfluorene) | CDCl₃ | 7.84-7.69 (m, 6H, Ar-H), 2.12 (br, 4H, -CH₂-), 1.15-0.80 (m, 22H, alkyl-H) 20.210.105acs.org |
| Poly[2,7-(9,9-dihexylfluorene)-co-alt-3,6-(N-ethylhexyl)carbazole] | CDCl₃ | 8.52 (s, 2H, Ar-H), 7.85-7.52 (m, 10H, Ar-H), 4.28 (br, 2H, N-CH₂-), 2.17 (br, 4H, -CH₂-), 1.48-0.80 (m, 37H, alkyl-H) 20.210.105 |
| 4,7-dibromo-2-hexyl-2H-benzo[d]1,2,3-triazole | CDCl₃ | 7.48 (s, 2H, HBTz), 4.83–4.80 (t, 2H, N-CH₂), 2.18–2.17 (t, 2H, –CH₂), 1.37–1.35 (m, 6H, 3 × –CH₂), 0.93–0.91 (t, 3H, –CH₃) mdpi.com |
This table is interactive. Click on the headers to sort.
Variable-Temperature NMR for Conformational Dynamics
Variable-temperature (VT) NMR spectroscopy is a powerful technique to study the dynamic processes in fluorene-based materials. researchgate.netresearchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape, which can be attributed to conformational exchange processes occurring at rates comparable to the NMR timescale. researchgate.netnih.gov For example, the rotation of the alkyl side chains at the C9 position or the interconversion between different conformers of a polymer chain can be investigated. researchgate.net At low temperatures, these motions may be "frozen out," leading to the appearance of distinct signals for each conformer. nih.gov Conversely, at higher temperatures, rapid interconversion can lead to averaged signals. nih.gov Analysis of the coalescence temperature and line shape changes allows for the determination of the energy barriers associated with these conformational dynamics. researchgate.net
Analysis of Intermonomer Torsional Angles
The torsional angle between adjacent monomer units in polyfluorenes is a critical parameter that dictates the extent of π-conjugation and, consequently, the electronic and optical properties of the material. mdpi.comnih.govpsu.edu NMR techniques, in conjunction with computational modeling, can provide valuable information about these torsional angles. nih.govpsu.eduresearchgate.net The through-space Nuclear Overhauser Effect (NOE) can be used to determine the proximity of protons on adjacent monomer units, which is directly related to the torsional angle. researchgate.net By measuring NOE intensities, it is possible to estimate the average torsional angle in solution. nih.gov Furthermore, advanced solid-state NMR techniques can be employed to determine torsion angles in the solid state, providing a more complete picture of the polymer's conformation in thin films, which is highly relevant for device applications. nih.govcapes.gov.br
Optical Spectroscopy
Optical spectroscopy techniques, including UV-Visible absorption and photoluminescence spectroscopy, are fundamental for characterizing the electronic structure and excited-state properties of fluorene-based materials.
UV-Visible Absorption Spectroscopy: Analysis of Charge Transfer Bands and Band Gaps
UV-Visible absorption spectroscopy provides insights into the electronic transitions within a molecule. For fluorene-based materials, the absorption spectra typically exhibit strong π-π* transitions associated with the conjugated fluorene core. nih.gov In donor-acceptor copolymers, an additional, lower-energy absorption band, known as an intramolecular charge transfer (ICT) band, is often observed. mdpi.commdpi.com This band arises from the transfer of electron density from the electron-donating fluorene unit to an electron-accepting comonomer. mdpi.com The position and intensity of the ICT band are sensitive to the strength of the donor and acceptor units and the solvent polarity.
The optical band gap (Eg) of these materials can be estimated from the onset of the absorption spectrum. acs.org For a series of alternating polyfluorene copolymers, the band gaps were found to range from 2.81 to 3.35 eV. 20.210.105acs.org The introduction of different comonomers allows for the tuning of the band gap. For example, incorporating electron-donating groups tends to lower the band gap, while electron-withdrawing groups can increase it. 20.210.105
Table 2: Optical Properties of Selected Fluorene-Based Polymers
| Polymer | Absorption λmax (nm) | Emission λmax (nm) | Band Gap (eV) |
| P(F-co-P) | 375 | 420 | 2.95 acs.org |
| P(F-co-C) | 360 | 412 | 3.10 acs.org |
| P(F-co-N) | 380 | 435 | 2.88 acs.org |
| Copolymer with BODIPY | 547-557 | 585-588 | N/A acs.org |
This table is interactive. Click on the headers to sort.
Photoluminescence (PL) Spectroscopy: Tunable Emission and Quantum Yields
Photoluminescence (PL) spectroscopy is used to study the emission properties of fluorene-based materials. These materials are known for their high photoluminescence quantum yields (PLQY), particularly in the blue region of the visible spectrum. 20.210.105nih.gov The emission wavelength can be tuned by modifying the chemical structure of the fluorene or by copolymerization with other aromatic units. mdpi.comacs.orgnih.gov For instance, introducing electron-donating or electron-withdrawing groups can shift the emission to longer or shorter wavelengths, respectively. 20.210.105
Copolymerization is a particularly effective strategy for tuning the emission color. By incorporating a small amount of a lower-band-gap comonomer, energy transfer from the fluorene host to the guest can occur, resulting in emission from the guest molecule. acs.org This allows for the generation of a wide range of emission colors from a single polymer backbone. The PLQY is a critical parameter for applications in organic light-emitting diodes (OLEDs) and is influenced by factors such as molecular rigidity and intermolecular interactions. nih.govnih.gov For example, copolymers of fluorene with BODIPY units have shown high fluorescence quantum yields of up to 85% in solution. acs.org
Electrochemical Characterization
Electrochemical methods are indispensable for determining the energy levels (HOMO and LUMO) and redox behavior of conjugated polymers, which are critical parameters governing their performance as active materials in electronic devices.
Cyclic Voltammetry for Energy Level and Redox Potential Determination
Cyclic voltammetry (CV) is a powerful technique used to probe the electrochemical properties of materials by measuring the current response to a sweeping potential. From the onset potentials of the oxidation (p-doping) and reduction (n-doping) processes, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be estimated.
In another example, the analysis of poly(3-octyl-thiophene-2,5-diyl) (P3OT), a different conjugated polymer, illustrates the methodology. core.ac.uk The HOMO level of P3OT was calculated to be 5.59 eV from its oxidation potential, and with an optical bandgap of 1.83 eV, its LUMO level was determined to be 3.76 eV. core.ac.uk This information is crucial for designing device architectures with appropriate electrodes and charge transport layers to ensure efficient charge injection and transport. The table below illustrates typical energy level data obtained via cyclic voltammetry for related materials.
| Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) |
| Copolymers of 9,9-dioctyl-9H-fluorene | -5.96 | -2.41 | 3.55 |
| Poly(3-octyl-thiophene-2,5-diyl) (P3OT) | -5.59 | -3.76 | 1.83 |
| rug.nlrug.nl-Phenyl C61-butyric acid 3-ethylthiophene (B160659) ester (PCBE) | -5.87 | -3.91 | 1.96 |
Data sourced from related conjugated polymer studies for illustrative purposes. mdpi.comcore.ac.uk
Investigation of Charge Transport Properties in Polymer Films
The charge transport properties of polymer films are fundamental to the efficiency of organic electronic devices. Techniques such as time-of-flight (TOF) photoconductivity and space-charge-limited current (SCLC) measurements are employed to determine the charge carrier mobility.
In a copolymer system like poly(9,9-di-n-octylfluorenyl-2,7-diyl)-alt-(benzo researchgate.nettudelft.nlacs.orgthiadiazol-4,8-diyl) (F8BT), both electron and hole transport have been characterized. rug.nl By using appropriate injection layers, such as MoO₃ for holes, space-charge limited currents can be achieved, allowing for the determination of the hole mobility. rug.nl The electron transport in F8BT has been found to be trap-limited, but can be significantly enhanced by n-type doping. rug.nl These studies highlight the importance of both molecular structure and solid-state packing on the ultimate charge transport characteristics of fluorene-based polymer films.
X-ray Diffraction and Scattering Techniques
X-ray diffraction (XRD) and scattering are powerful non-destructive techniques for elucidating the atomic and molecular structure of crystalline and semi-crystalline materials. These methods provide detailed information on molecular conformation, packing modes, and intermolecular interactions within fluorene-based materials.
X-ray Crystallography of Model Compounds and Oligomers for Molecular Conformation and Packing Modes
Single-crystal X-ray diffraction of model compounds and oligomers provides the most precise information about molecular geometry and packing in the solid state. Although obtaining single crystals of long-chain polymers is generally not feasible, the analysis of shorter-chain analogs offers invaluable insights.
For instance, the crystal structure of 2,7-Dibromo-9,9-dimethyl-9H-fluorene reveals that all atoms of the fluorene core are essentially coplanar. In the crystal, molecules stack along the c-axis, indicative of organized packing. acs.org
For polymeric systems, XRD on films provides crucial information about the packing structure. A study on poly(9,9-dinonylfluorene) (PF9) using X-ray diffraction and grazing-incidence X-ray diffraction identified a main crystalline phase, denoted as the α phase. acs.org In bulk, this phase is proposed to have a monoclinic unit cell, which transitions to an orthorhombic unit cell in thin films. acs.org The structure is characterized by a layered arrangement along the a-axis, driven by the side chains, and stacking of the aromatic main chains along the b-axis. acs.org The polymer chains themselves are aligned along the c-axis. acs.org The table below summarizes the unit cell parameters for the α phase of poly(9,9-dinonylfluorene).
| Sample Form | Crystal System | a (Å) | b (Å) | c (Å) | γ (°) |
| Bulk | Monoclinic | 29.31 | 23.65 | 33.33 | 84.70 |
| Thin Film | Orthorhombic | 28.70 | 23.48 | 33.23 | 90 |
Data from Macromolecules 2005, 38 (15), pp 6545–6551. acs.org
Analysis of π–π Interactions and Intermolecular Stacking
The optoelectronic properties of conjugated polymers are heavily influenced by intermolecular electronic coupling, which is mediated by π–π interactions between adjacent polymer backbones. X-ray diffraction is a key tool for quantifying the distances and geometries of these interactions.
In the crystal structure of 2,7-Dibromo-9,9-dimethyl-9H-fluorene, weak π–π interactions are observed between symmetry-related molecules, with a centroid-centroid distance of 3.8409 (15) Å. acs.org This stacking arrangement forms a one-dimensional chain along the c-axis. acs.org
For poly(9,9-dinonylfluorene), the XRD data indicates a stacking period of the aromatic main chain units (d(040)) of 5.89 Å in the monoclinic bulk structure. acs.org This intermolecular stacking is crucial for charge transport, as it provides pathways for charge carriers to hop between polymer chains. The presence of ordered domains with significant π–π overlap, such as the β-phase in polyfluorenes, is known to enhance charge carrier mobility. tudelft.nl The length and nature of the alkyl side chains, such as the nonyl groups in 2,7-Dibromo-9,9-dinonyl-9H-fluorene, play a critical role in modulating the intermolecular spacing and the degree of π–π stacking, thereby influencing the material's electronic properties.
Morphological and Nanostructural Analysis of this compound Based Materials
The physical and optoelectronic properties of materials derived from this compound are intrinsically linked to their solid-state morphology and nanostructure. The arrangement of polymer chains or molecules on a microscopic and macroscopic level governs critical parameters such as charge carrier mobility, photoluminescence efficiency, and device stability. Advanced characterization techniques are therefore essential to probe the hierarchical organization of these materials, from the molecular packing in thin films to the larger-scale morphology of nanoparticles and nanowires. The long, flexible nonyl side chains of this compound play a crucial role in determining these structural characteristics.
Imaging Techniques for Polymer Nanoparticles and Nanowires
The formation of well-defined nanostructures, such as nanoparticles and nanowires, is a key strategy for the development of advanced electronic and sensory applications based on fluorene-based polymers. The morphology, size distribution, and surface characteristics of these nanostructures are critical to their performance and are typically investigated using high-resolution imaging techniques.
Detailed Research Findings:
While specific studies focusing solely on nanoparticles and nanowires of polymers derived from this compound are not extensively documented in the reviewed literature, the behavior of polyfluorenes with similar long alkyl side chains provides significant insights. Techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are instrumental in visualizing the size, shape, and aggregation state of such nanostructures. For instance, studies on poly(9,9-dioctylfluorene) (PFO), a closely related polymer, have demonstrated the ability to form distinct nanoparticles and nanofibers depending on the preparation method, such as the reprecipitation method or electrospinning.
Atomic Force Microscopy (AFM) is another powerful tool that provides three-dimensional topographical information and can reveal details about the surface roughness and internal structure of nanoparticles and nanowires. In tapping mode AFM, for example, phase imaging can distinguish between regions of different material properties, offering clues about the crystallinity and ordering within the nanostructures. It is anticipated that polymers based on this compound would form nanoparticles with diameters in the range of tens to hundreds of nanometers, with the nonyl chains influencing the inter-particle interactions and the stability of their dispersions.
The following table summarizes typical data obtained from imaging techniques for polyfluorene nanostructures, which can be considered representative for materials derived from this compound.
| Technique | Observed Feature | Typical Dimensions/Parameters for Polyfluorene Nanostructures |
| Transmission Electron Microscopy (TEM) | Nanoparticle Diameter | 50 - 200 nm |
| Nanowire Diameter | 20 - 100 nm | |
| Nanowire Length | Several micrometers | |
| Scanning Electron Microscopy (SEM) | Surface Morphology | Visualization of aggregation and network formation |
| Nanofiber Diameter (from electrospinning) | 100 nm - 1 µm | |
| Atomic Force Microscopy (AFM) | Topography | Height and lateral dimensions of individual nanostructures |
| Surface Roughness (RMS) | 1 - 10 nm | |
| Phase Imaging | Crystalline vs. Amorphous domains |
This table presents representative data for polyfluorenes with long alkyl side chains, as specific data for polymers of this compound is not available in the reviewed literature.
Probing Supramolecular Organization in Thin Films
The performance of devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) is highly dependent on the supramolecular organization of the active polymer layer. In thin films, the packing of polymer chains, their orientation with respect to the substrate, and the degree of crystallinity are critical factors. For polymers of this compound, the nonyl side chains are expected to significantly influence the thin-film morphology.
Detailed Research Findings:
Grazing-Incidence X-ray Diffraction (GIXD) is a primary technique for investigating the molecular packing and orientation in thin films of conjugated polymers. Studies on polyfluorenes with linear alkyl side chains, such as poly(9,9-dihexylfluorene) and poly(9,9-dioctylfluorene), have revealed that these polymers can adopt a layered structure with a distinct lamellar spacing, which is dependent on the length of the alkyl side chains. researchgate.net The nonyl chains in polymers derived from this compound are expected to promote a similar semi-crystalline packing, potentially with an interdigitated arrangement of the side chains to maximize van der Waals interactions. researchgate.net
The π-π stacking distance between the conjugated backbones is another crucial parameter determined by GIXD, which directly impacts charge transport. For many polyfluorenes, this distance is in the range of 3.8 to 4.5 Å. The orientation of the polymer backbone relative to the substrate (e.g., "edge-on" or "face-on") can also be determined and has profound implications for charge transport in OFETs.
AFM is also widely used to characterize the surface topography of thin films. The root-mean-square (RMS) roughness is a key parameter, with smoother films generally being desirable for uniform device performance. The processing conditions, such as the choice of solvent, spin-coating speed, and post-deposition annealing, can significantly alter the thin-film morphology of polyfluorenes. Thermal annealing, for instance, can promote the formation of more ordered, crystalline domains. While specific data for polymers of this compound are scarce, the general principles of morphology control in polyfluorenes are directly applicable.
The following table provides an overview of the kind of structural data that can be obtained for thin films of polyfluorenes, which serves as a reference for what to expect for materials based on this compound.
| Technique | Structural Parameter | Typical Values for Polyfluorene Thin Films |
| Grazing-Incidence X-ray Diffraction (GIXD) | Lamellar Spacing (d-spacing) | 20 - 30 Å (dependent on alkyl chain length) |
| π-π Stacking Distance | 3.8 - 4.5 Å | |
| Crystallite Size | 5 - 20 nm | |
| Backbone Orientation | Edge-on or Face-on | |
| Atomic Force Microscopy (AFM) | Surface Roughness (RMS) | 0.5 - 5 nm |
| Domain Size | 50 - 500 nm | |
| Neutron Scattering | Chain Conformation | Radius of gyration, persistence length |
| Interchain Aggregation | Aggregation number and size |
This table presents representative data for polyfluorenes with long alkyl side chains, as specific data for polymers of this compound is not available in the reviewed literature.
Theoretical and Computational Investigations of Fluorene Based Systems
Time-Dependent Density Functional Theory (TD-DFT)
While DFT is excellent for ground-state properties, understanding the optical behavior of molecules, such as their absorption of light, requires the study of electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose, providing accurate predictions of excitation energies and the nature of electronic transitions. acs.orgrsc.org
TD-DFT calculations yield the vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's optimized geometry. These energies can be directly related to the wavelengths of maximum absorption (λmax) in a UV-Visible spectrum. acs.org The choice of the DFT functional is critical for obtaining accurate results, with hybrid functionals like B3LYP and long-range corrected functionals like CAM-B3LYP often employed for conjugated systems. rsc.orgresearchgate.net
Theoretical studies on fluorene (B118485) derivatives have shown that TD-DFT can successfully predict their absorption spectra. acs.orgnih.gov For instance, calculations on fluorene-azo compounds showed that the π-conjugation extension by the fluorene ring resulted in a significant redshift of the absorption maximum. acs.org For 2,7-Dibromo-9,9-dinonyl-9H-fluorene, the lowest energy electronic transition is expected to be a π-π* transition, and its calculated λmax would provide a theoretical prediction of its color and light-absorbing characteristics.
Table 2: Comparison of Calculated and Experimental Absorption Wavelengths for a Fluorene Derivative
| Compound | Calculation Method | Calculated λmax (nm) | Experimental λmax (nm) | Source |
|---|
This table demonstrates the predictive power of TD-DFT for a related fluorene-containing system.
Beyond simply predicting absorption wavelengths, TD-DFT provides a detailed description of each electronic transition. The output of a TD-DFT calculation includes the oscillator strength, which indicates the intensity of a transition, and the contributions of various molecular orbital-to-orbital transitions to each excited state. acs.orgresearchgate.net
For fluorene derivatives, the lowest-energy and most intense absorption is typically assigned to the S0 → S1 transition, which corresponds to the promotion of an electron from the HOMO to the LUMO. researchgate.net This is predominantly a π-π* transition, reflecting the delocalized π-electron system of the fluorene core. Higher energy transitions may involve other orbitals (e.g., HOMO-1, LUMO+1) and can be characterized as well. By analyzing the molecular orbitals involved, researchers can confirm the nature of the excitation and understand how different parts of the molecule contribute to its optical properties. This detailed assignment is crucial for rationalizing structure-property relationships and designing molecules with tailored absorption and emission characteristics. rsc.org
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules and polymers. By simulating the motion of atoms and molecules over time, MD can provide detailed information about conformational changes, intermolecular interactions, and the influence of the surrounding environment.
Computational methods, such as creating a torsional energy profile by scanning the dihedral angle between monomers, are used to understand the energy landscape of polymer chain twisting. nih.gov This helps in parameterizing force fields for large-scale MD simulations. nih.gov The presence of long alkyl chains, like the nonyl groups in this compound, can lead to strong crystallization of these side chains, which in turn affects the backbone conformation and can promote specific phases, similar to the β-phase in PFO with n-octyl chains. acs.org
| Parameter | Description | Significance | Relevant Research Models |
|---|---|---|---|
| Intermonomer Torsional Angle | The dihedral angle between two adjacent fluorene monomer units along the polymer backbone. | Determines the degree of π-orbital overlap and effective conjugation length, influencing electronic and optical properties. nih.gov | Poly(9,9-dioctylfluorene) (PFO) acs.org |
| Polymer Chain Conformation | The overall three-dimensional arrangement of the polymer chain, including glassy (amorphous) and more ordered phases (e.g., β-phase). acs.org | Impacts charge transport, emission color, and device efficiency and lifetime. acs.org | Poly(p-phenyleneethynylene) acs.org |
| Side Chain Crystallization | The ordered packing of the alkyl side chains attached to the fluorene backbone. acs.org | Can induce specific backbone conformations and influence the overall morphology and stability of the material. acs.org | Chiral Polyfluorenes acs.org |
The interaction between a polymer and a solvent is crucial for solution processing of organic electronic devices. Molecular dynamics simulations can model these interactions, providing insights into solubility and the conformation of the polymer in solution. The Flory-Huggins interaction parameter (χ) is a key metric used to describe these interactions, with lower values indicating better solubility. gatech.edu Machine learning models trained on extensive datasets are emerging as a powerful tool to predict χ for various polymer-solvent pairs. gatech.eduresearchgate.net
Prediction of Molecular Packing and Intermolecular Interactions
The arrangement of molecules in the solid state, or molecular packing, is a critical factor determining the performance of organic semiconductor devices. Computational methods are instrumental in predicting these packing motifs and understanding the nature of intermolecular interactions.
The efficiency of charge transport and luminescence in organic materials is highly dependent on the way the molecules stack in the solid state. researchgate.net For fluorene derivatives, π–π stacking between the aromatic cores is a dominant intermolecular interaction. psu.edursc.org Computational studies can predict the geometry of this stacking, such as the centroid-to-centroid distance and the degree of displacement between adjacent molecules.
For example, in a related compound, 2,7-Dibromo-9,9-dimethyl-9H-fluorene, X-ray diffraction studies combined with computational analysis revealed weak π–π interactions with a centroid-to-centroid distance of 3.8409 (15) Å, forming a one-dimensional chain. researchgate.netnih.govnih.gov The length and branching of the alkyl chains at the C9 position have a profound influence on the packing mode. researchgate.net The long nonyl chains of this compound would sterically hinder close co-facial π–π stacking, potentially leading to a more amorphous or less ordered solid-state structure compared to derivatives with smaller alkyl groups. This is a deliberate design choice in many soluble conjugated polymers to prevent aggregation-induced quenching of fluorescence. In contrast, spirobifluorene structures, which are inherently non-coplanar, are designed to prevent close packing and generate amorphous materials with high morphological stability. ossila.com
| Compound | Stacking Parameter | Value | Significance | Reference |
|---|---|---|---|---|
| 2,7-Dibromo-9,9-dimethyl-9H-fluorene | Centroid-to-centroid distance | 3.8409 (15) Å | Indicates weak π–π interactions. | researchgate.netnih.gov |
| 2,7-Dibromo-9,9-dimethyl-9H-fluorene | Perpendicular distance between planes | 3.456 (1) Å | Characterizes the co-facial arrangement. | nih.gov |
| Poly(9,9-dioctyl-2,7-fluorene) (PFO) | Unit cell dimensions (orthorhombic) | a = 2.56 nm, b = 2.34 nm, c = 3.32 nm | Describes the overall crystal packing. | researchgate.net |
Beyond the packing of individual molecules, theoretical analysis can be used to understand the formation of larger-scale supramolecular structures. nih.govnih.gov This is particularly relevant for copolymers where different monomer units can self-assemble into complex architectures. nih.govnih.govresearchgate.netfrontiersin.org By combining experimental data with theoretical modeling, it is possible to elucidate the mechanisms of copolymerization and determine the composition and length of the resulting supramolecular chains. nih.govnih.gov
For fluorene-based systems, the interplay of π–π stacking, van der Waals forces, and steric hindrance from the side chains dictates the resulting supramolecular architecture. Theoretical models can help to predict how modifications to the chemical structure, such as the introduction of the dibromo-substituents and dinonyl-side chains in this compound, will influence the self-assembly process. For example, the introduction of functional groups capable of hydrogen bonding can dramatically alter the supramolecular assembly compared to systems dominated by π-stacking. rsc.org While specific theoretical analyses of the supramolecular architectures of this compound are not detailed in the search results, the established computational methodologies for studying supramolecular copolymers provide a clear framework for such investigations. nih.govnih.govresearchgate.net These studies are crucial for designing materials with tailored solid-state properties for advanced electronic and optoelectronic applications. acs.org
Structure Property Relationships in Poly 2,7 Fluorene Derivatives Derived from 2,7 Dibromo 9,9 Dinonyl 9h Fluorene
Influence of 9,9-Dialkyl Side Chains on Polymer Characteristics
The length, and to a lesser extent the branching, of the alkyl chains at the 9,9-position of the fluorene (B118485) monomer unit are critical design parameters that dictate the final properties of the polymer. These chains influence everything from how the polymer chains arrange themselves in the solid state to their performance in electronic devices.
The nine-carbon (nonyl) side chains of poly(9,9-dinonylfluorene) (PF9) significantly influence its molecular conformation and solid-state packing. The length of these alkyl chains directly impacts the intermolecular spacing and the degree of interdigitation between adjacent polymer backbones. nih.gov In poly(9,9-dialkylfluorene)s, longer side chains act as physical spacers, which can disturb crowded interdigitation that might be seen with shorter chains. nih.gov This spacing affects the packing density and the formation of ordered crystalline or liquid-crystalline phases.
Studies on a range of poly(9,9-dialkylfluorene)s, including PF9, have shown that the side chain length has a direct effect on the self-assembly and phase behavior of these materials. In poor solvents like methylcyclohexane (B89554) (MCH), poly(9,9-dinonylfluorene) is known to form large, sheet-like assemblies that can lead to a gel-like appearance in solution. helsinki.fi These structures are part of a network that can exhibit mass fractal characteristics. aps.org
A key conformational feature in polyfluorenes is the so-called "β-phase," a more planar, ordered chain conformation that results in red-shifted absorption and emission spectra compared to the more disordered glassy phase. The formation of the β-phase is influenced by the side chains. For poly(9,9-dinonylfluorene), a specific crystalline structure, denoted as the α-phase, is observed in bulk and thin films. X-ray diffraction studies have elucidated the unit cell parameters for this phase, revealing a layered structure where the polymer backbones are aligned and the side chains dictate the layer spacing. researchgate.net In gel form, this long-range order is lost, but a mesomorphic β-phase structure can be maintained. researchgate.net
The specific packing arrangement of PF9 has been studied in detail, as summarized in the table below.
Table 1: Crystalline Structure of Poly(9,9-dinonylfluorene) (PF9)
| Form | Crystal System | Unit Cell Parameters | Structural Features |
|---|---|---|---|
| Bulk (α-phase) | Monoclinic | a = 29.31 Å, b = 23.65 Å, c = 33.33 Å, γ = 84.70° | Layered structure along the a-axis; stacking of aromatic main chains along the b-axis. researchgate.net |
| Thin Film (α-phase) | Orthorhombic | a = 28.70 Å, b = 23.48 Å, c = 33.23 Å | Similar to bulk but with slightly different packing, likely induced by substrate interactions. researchgate.net |
| MCH Gel (β-phase) | Orthorhombic (mesomorphic) | a = 29.1 Å, b = 28.1 Å, c = 16.7 Å | Loss of long-range order but maintains a structural motif with a distinct packing arrangement. researchgate.net |
While linear chains like dinonyl promote ordered packing, branched side chains, such as in poly(9,9-di(ethylhexyl)fluorene), can disrupt this ordering. A study comparing linear dioctyl and branched diethylhexyl side chains found that the linear chains allowed for the propagation of molecular alignment upon annealing, whereas the orientation induced in the branched-chain polymer was lost. nih.gov This highlights the critical role of side chain architecture in achieving desired molecular arrangements.
The primary function of the 9,9-dinonyl side chains is to impart solubility to the rigid polymer backbone, enabling solution processing for device fabrication. However, the side chains also heavily influence the polymer's behavior in solution and during film formation. The viscosity of polymer solutions and their tendency to aggregate are closely linked to the side chains. chalmers.se
As noted previously, poly(9,9-dinonylfluorene) can form gel-like structures in certain solvents due to the formation of sheet-like assemblies. helsinki.fiworktribe.com This self-assembly behavior is critical during film casting, as it can lead to specific morphologies in the solid state. The evaporation rate of the solvent, the choice of solvent, and the polymer concentration can all be used to control the final film structure. The long nonyl chains mediate the intermolecular interactions that lead to these organized solution-state structures, which can then be transferred to the thin film.
The length and shape of the side chains also affect the miscibility of polyfluorenes in polymer blends. In blends with other polymers like poly(N-vinylcarbazole) (PVK), the side chains alter the distance between the donor (PVK) and acceptor (polyfluorene) components. Shorter side chains can allow for closer packing and more efficient energy transfer, while longer or bulkier side chains can increase this distance, potentially reducing transfer efficiency. acs.org
The optoelectronic properties of polyfluorene derivatives are intrinsically linked to the solid-state packing and conformation dictated by the side chains. Properties such as photoluminescence, electroluminescence, and charge carrier mobility are highly sensitive to the intermolecular arrangement. chalmers.se
The formation of the β-phase, which is influenced by the side chains, is particularly important. The β-phase exhibits a more planar backbone conformation, leading to increased effective conjugation length. This results in red-shifted absorption and emission, higher quantum yields, and improved charge carrier mobility. researchgate.net The tendency of PF9 to form ordered structures is therefore beneficial for its optoelectronic performance. aps.org
The length of the alkyl side chain has a direct impact on energy transfer processes in polymer blends. A study investigating Förster-type energy transfer found that the rate and efficiency of energy transfer depend on the donor-acceptor distance, which is directly altered by the side chain length of the fluorene polymer. acs.org While the study did not use dinonyl chains, it demonstrated that polyfluorene with shorter hexyl chains (PDHF) showed better optoelectronic properties in blends compared to one with longer octyl chains (PDOF), due to the shorter donor-acceptor distance. acs.org This suggests a trade-off: side chains must be long enough for solubility but not so long that they excessively hinder intermolecular electronic communication.
Conjugation Length and Electronic Properties
The effective conjugation length of a polymer chain, which is related to its molecular weight and conformation, is a primary determinant of its electronic properties. For polyfluorenes derived from 2,7-Dibromo-9,9-dinonyl-9H-fluorene, controlling the polymerization to achieve optimal molecular weight and utilizing copolymerization strategies are key to tuning the material's performance.
The molecular weight, or degree of polymerization, of a conjugated polymer has a profound influence on its optoelectronic characteristics. Generally, as the molecular weight increases, properties like field-effect mobility and photoluminescence improve because longer chains provide more extended pathways for charge transport and exciton (B1674681) delocalization. chalmers.se However, this improvement is not infinite; properties often saturate once a certain chain length is reached, and the material behaves more like a true polymer rather than an oligomer.
One study systematically investigated the influence of molecular weight on the performance of organic photovoltaic (OPV) devices based on a fluorene derivative. It was found that the photocurrent extracted from the devices increased asymptotically with the molecular weight of the polymer. chalmers.se The performance improved significantly up to a number average molecular weight (Mn) of approximately 10 kg/mol , after which the improvements became less pronounced. chalmers.se This suggests a critical chain length is needed to achieve optimal "polymeric" behavior, but further increases may not yield significant performance gains and can negatively impact processability due to high viscosity or reduced solubility. chalmers.se
Table 2: Influence of Molecular Weight on Polymer Properties
| Property | Dependence on Molecular Weight (Mn) | Observation |
|---|---|---|
| Photovoltaic Performance | Asymptotic Increase | Performance improves strongly up to Mn ≈ 10 kg/mol , then plateaus. chalmers.se |
| Light Absorbance | Increases with Mn | Longer chains lead to higher absorption, saturating at high Mn. chalmers.se |
| Solution Viscosity | Increases with Mn | Higher molecular weight fractions can have limited solubility and high viscosity, complicating processing. chalmers.se |
| β-Conformation Formation | Favored at High Mn | A higher molecular weight can be necessary to induce the formation of desirable ordered phases. researchgate.net |
Similarly, the formation of the desirable β-phase conformation can be dependent on molecular weight. Research has shown that a "threshold" molecular weight may be required to induce the formation of this ordered phase, which in turn enhances properties like amplified spontaneous emission (ASE). researchgate.net Therefore, controlling the polymerization of this compound is essential to produce polymers with a molecular weight high enough to maximize optoelectronic performance without compromising solution processability.
A powerful strategy for tuning the electronic properties of polyfluorenes is copolymerization. By introducing other monomer units into the polymer chain alongside the 9,9-dinonylfluorene unit, it is possible to precisely control the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This allows for the fine-tuning of the material's band gap and emission color. nih.gov
When a fluorene monomer is copolymerized with an electron-accepting comonomer, a donor-acceptor (D-A) structure is formed along the polymer backbone. Upon photoexcitation, an electron can be transferred from the fluorene unit (donor) to the acceptor unit, creating an intramolecular charge transfer (ICT) state. rsc.org This ICT state typically has a lower energy than the locally excited states of the individual monomers, leading to a red-shifted, lower-energy emission.
For example, theoretical studies have shown that copolymerizing fluorene (F) with an electron-deficient unit like benzothiadiazole (BT) creates a copolymer (FBT) where the HOMO level is largely determined by the fluorene unit, while the LUMO becomes localized on the BT unit. gatech.edu This significantly reduces the band gap compared to the fluorene homopolymer and changes the nature of the lowest excited state (exciton), concentrating it around the acceptor unit. gatech.edu This principle is widely used to create polymers that emit light across the visible spectrum, from blue (homopolymer) to green, yellow, and red (copolymers). nih.gov The choice of the comonomer is therefore critical in defining the final optoelectronic properties of the material derived from this compound. gatech.edu
Morphological Control and Supramolecular Organization
The performance of devices utilizing poly(2,7-fluorene) derivatives is intrinsically linked to the arrangement of the polymer chains in the solid state. Control over the film morphology and the resulting supramolecular organization is therefore a critical area of research for optimizing the optical and electronic properties of these materials.
Impact of Film Morphology and Order on Optical and Electronic Properties
The solid-state morphology of poly(2,7-fluorene)s, which are derived from monomers like this compound, can exist in different forms, most notably a disordered "glassy" phase and a more ordered "β-phase". core.ac.uk The transition between these phases can be influenced by processing conditions such as spin-coating from solution, thermal annealing, or exposure to solvent vapors. core.ac.ukmdpi.com This control over morphology has a profound impact on the material's optical and electronic characteristics.
Spin-coating from a solution typically results in a glassy film with spectroscopic properties characteristic of conjugated polymers. core.ac.uk However, specific post-deposition processing techniques, such as confined-solvent vapor annealing (C-SVA), can induce a transformation to the more ordered β-phase. mdpi.com This phase is characterized by polymer chains with more extended π-conjugation. core.ac.uk
The optical properties are strongly dependent on the film morphology. The absorption spectrum of the glassy phase is generally broad and featureless, while the formation of the β-phase leads to a redshift in the absorption and photoluminescence (PL) spectra. core.ac.uk For instance, the PL spectrum of a glassy poly(9,9-dioctylfluorene) (PFO) film shows peaks at 2.92, 2.75, and 2.57 eV, while the β-phase exhibits redshifted emissions. core.ac.uk This redshift is a direct consequence of the more extended conjugation in the ordered phase. core.ac.uk Furthermore, the β-phase has been shown to have a higher polarizability compared to the glassy phase. core.ac.uk The enhancement of the β-phase fraction through techniques like C-SVA has been demonstrated to significantly increase the photoluminescence intensity, with enlargements of up to 270% being reported. mdpi.com
From an electronic standpoint, the film morphology plays a crucial role in charge transport. The ordered nature of the β-phase can facilitate more efficient intra- and interchain charge transport, which is beneficial for applications in organic field-effect transistors (OFETs) and other electronic devices. Studies have shown that polarons, or charge carriers, are more easily formed in the β-phase compared to the glassy phase. core.ac.uk This suggests a clear link between the degree of morphological order and the electronic properties of the polymer film.
Table 1: Comparison of Properties between Glassy and β-Phase Polyfluorene Films
| Property | Glassy Phase | β-Phase |
| Chain Conformation | Disordered, less extended π-conjugation | Ordered, more extended π-conjugation core.ac.uk |
| Absorption Spectrum | Broader, featureless core.ac.uk | Redshifted core.ac.uk |
| Photoluminescence | Standard emission | Redshifted emission, enhanced intensity core.ac.ukmdpi.com |
| Polarizability | Lower | Higher core.ac.uk |
| Charge Carrier Formation | Less efficient | More efficient formation of polarons core.ac.uk |
Role of Noncovalent Interactions in Self-Assembly
The spontaneous organization of poly(2,7-fluorene) chains into ordered domains is governed by a delicate interplay of noncovalent interactions. nih.gov These weak interactions, including van der Waals forces, π-π stacking, and dipole-dipole interactions, are fundamental to the self-assembly process that dictates the final morphology of the polymer film. nih.govresearchgate.net
The self-assembly of these polymers is primarily driven by weak intermolecular forces, which allow the structures to be dynamic and responsive to external stimuli. nih.gov The aromatic fluorene units in the polymer backbone are prone to π-π stacking, an attractive interaction between the electron-rich π-systems of adjacent chains. nih.gov This stacking interaction is a major driving force for the formation of aggregated and ordered structures.
Furthermore, in fluorenone-containing derivatives, which can be formed as defect sites in polyfluorenes, intermolecular dipole-dipole interactions become significant. The self-assembly of a fluorenone derivative has been shown to be influenced by a synergy between intermolecular dipole-dipole forces and van der Waals forces at the liquid-solid interface. rsc.org The presence of a polar carbonyl group introduces a dipole moment that can direct the alignment of molecules, leading to the formation of specific polymorphic structures. rsc.org The balance of these various noncovalent interactions is crucial for controlling the supramolecular organization and, consequently, the material's properties.
Stability and Degradation Pathways
The long-term performance and reliability of organic electronic devices based on poly(2,7-fluorene) derivatives are critically dependent on the material's stability under various environmental and operational stresses. Understanding the degradation mechanisms is essential for designing more robust and durable materials.
Structural Defects and Non-Radiative Recombination Mechanisms
The presence of structural defects within the polymer chains can have a detrimental effect on the optical and electronic properties of poly(2,7-fluorene)s. These defects can act as traps for charge carriers and excitons, leading to non-radiative recombination pathways that reduce the efficiency of light-emitting devices.
One of the most common structural defects in polyfluorenes is the formation of fluorenone units, which can be introduced during synthesis or through photo-oxidation during device operation. These fluorenone sites have lower energy levels than the pristine fluorene units and can act as deep traps for electrons. This trapping can lead to a quenching of the desired blue emission and the appearance of a broad, low-energy green emission band, which is a hallmark of degradation.
Other structural irregularities, such as chain ends and cross-linking or miss-linking reactions during polymerization, can also introduce states within the bandgap that facilitate non-radiative recombination. 20.210.105 For instance, the presence of miss-linked units can disrupt the conjugation along the polymer backbone, creating localized states that trap excitons and prevent them from decaying radiatively. The goal of synthetic chemistry in this field is to produce well-defined polymers with a high degree of structural regularity to minimize these non-radiative pathways. 20.210.105
Understanding Material Stability under Environmental or Operational Stress (e.g., Thermal Degradation)
Poly(2,7-fluorene) derivatives, like all organic materials, are susceptible to degradation under environmental and operational stress, with thermal degradation being a key concern. The thermal stability of these polymers is influenced by factors such as the chemical structure of the repeating unit, the nature of the side chains, and the presence of any impurities or structural defects.
Thermogravimetric analysis (TGA) is a common technique used to assess the thermal stability of polymers by measuring the weight loss as a function of temperature. The degradation of polymers typically occurs in multiple steps. For many organic polymers, an initial weight loss below 100°C can be attributed to the loss of absorbed moisture or residual solvent. ncsu.edu The major polymer decomposition, involving the breakdown of the polymer backbone and the formation of volatile smaller molecules, occurs at higher temperatures. ncsu.edu
The nature of the end groups on the polymer chain can also significantly impact thermal stability. For example, in fluoropolymers, those terminated with more stable CF₃ groups exhibit higher thermal stability compared to those with less stable end groups. acs.org This highlights the importance of controlling the polymerization process to ensure the formation of stable end-caps.
Table 2: General Stages of Thermal Degradation in Organic Polymers
| Temperature Range | Degradation Process | Resulting Products |
| < 100 °C | Loss of volatiles | Moisture, residual solvents ncsu.edu |
| 200 - 400 °C | Initial decomposition, side-chain scission | Smaller volatile organic compounds |
| > 400 °C | Major polymer backbone decomposition | CO, CO₂, aromatic fragments, char ncsu.edu |
Advanced Material Design Principles and Functionalization Strategies
Molecular Engineering for Targeted Optoelectronic Performance
The chemical compound 2,7-Dibromo-9,9-dinonyl-9H-fluorene serves as a crucial building block in the synthesis of advanced organic semiconducting polymers. Its fluorene (B118485) core provides a rigid, planar structure with inherent blue photoluminescence and good thermal stability, while the two bromine atoms at the 2 and 7 positions offer reactive sites for polymerization reactions, most commonly Suzuki and Stille coupling. ossila.com The long, non-polar nonyl chains at the C9 position are essential for ensuring solubility of the resulting polymers in common organic solvents, a critical requirement for solution-based processing of electronic devices. umich.edu
Rational Design of Monomer Units to Control Band Gaps and Emission Colors
The optoelectronic properties of fluorene-based polymers, such as their energy band gap and emission color, can be precisely controlled through copolymerization of the this compound monomer with various electron-donating or electron-accepting comonomers. nih.govkaist.ac.kr This "donor-acceptor" (D-A) copolymer approach is a powerful strategy for tuning the electronic structure of the final polymer. nih.gov
When fluorene units, which are electron-donating, are copolymerized with electron-accepting units, the resulting D-A structure leads to a lower lowest unoccupied molecular orbital (LUMO) energy level and a higher highest occupied molecular orbital (HOMO) energy level compared to the homopolymer. This effectively reduces the energy band gap of the material. The extent of this reduction and the resulting emission color depend on the specific chemical structure of the acceptor unit.
For instance, by incorporating low-band-gap comonomers, the emission color of polyfluorenes can be tuned across the entire visible spectrum. 20.210.105 Copolymerization of 9,9-dioctylfluorene with 4,7-di-2-thienyl-2,1,3-benzothiadiazole (DBT), a strong electron acceptor, results in polymers that emit saturated red light. 20.210.105 The emission peaks can be shifted from 628 nm to 674 nm as the concentration of the DBT comonomer is increased from 1% to 35%. 20.210.105 This red-shifting is due to efficient intramolecular energy transfer from the higher-energy fluorene segments to the lower-energy DBT sites, which act as exciton (B1674681) traps. 20.210.105 Even at a DBT concentration as low as 1%, the blue fluorescence of the polyfluorene is completely quenched in the solid state, with all emission originating from the DBT unit. 20.210.105
Similarly, copolymerizing fluorene with dithieno[3,2-b;2′,3′-d]thiophene-S,S-dioxides (DTT-S,S-dioxide) units also produces a bathochromic (red) shift in both absorption and emission as the proportion of the DTT-S,S-dioxide increases. researchgate.net This strategy has been used to create a range of colors from blue to red, demonstrating the fine-tuning possible through rational monomer design. researchgate.net
The following table summarizes the effect of different comonomers on the emission properties of fluorene-based copolymers.
| Fluorene Copolymer System | Comonomer Type | Resulting Emission Color | Emission Maxima (nm) | Reference |
| Poly(9,9-dioctylfluorene-co-DBT) | Electron Acceptor | Red | 628 - 674 | 20.210.105 |
| Poly(fluorene-co-DTT-S,S-dioxide) | Electron Acceptor | Blue to Red | up to 646 (solid state) | researchgate.net |
| PFDTBT | Electron Acceptor | Red | 649 | nih.gov |
| PFThThCN | Electron Acceptor | Red | 620 | kaist.ac.kr |
| PFPhThCN | Electron Acceptor | Green-Yellow | 539 | kaist.ac.kr |
Strategies for Enhancing Charge Carrier Mobility
High charge carrier mobility is a prerequisite for efficient operation of organic electronic devices. In fluorene-based polymers, charge transport occurs via hopping between adjacent conjugated segments. gatech.edu The mobility of both holes (positive charges) and electrons (negative charges) can be influenced by several factors at the molecular level.
One key strategy is the formation of specific supramolecular structures, such as the β-phase in poly(9,9-dioctylfluorene) (PFO). aps.orgresearchgate.nettudelft.nl The β-phase is a more planar, ordered chain conformation compared to the amorphous glassy phase. This increased order enhances interchain interactions and facilitates charge hopping, leading to a higher charge carrier mobility. aps.orgresearchgate.nettudelft.nl Studies have shown that the β-phase acts as an energetically favorable environment for charge carriers, and their mobility is significantly higher in these ordered regions. aps.orgresearchgate.nettudelft.nl
Copolymerization also plays a crucial role in modulating charge mobility. Introducing specific comonomers can alter the polymer's electronic properties and packing, thereby affecting charge transport. For example, a fluorene-based copolymer incorporating a donor-acceptor motif was reported to have a high hole mobility, which is beneficial for applications in organic solar cells. nih.gov In another study, the introduction of different arylamine units into an indenofluorene copolymer backbone resulted in materials with outstanding hole mobility, reaching up to 1.61 × 10⁻² cm² V⁻¹s⁻¹. acs.org
The nature of the charge carrier can also be influenced by the copolymer structure. In poly[(9,9-di-n-octylfluorenyl-2,7-diyl)-alt-(benzo nih.govinoe.rorsc.orgthiadiazol-4,8-diyl)] (F8BT), electron transport was found to exhibit stronger energy disorder than hole transport. inoe.ro However, n-type doping of this material was shown to enhance the electron mobility. inoe.ro
The following table presents hole mobility values for various fluorene-based polymer systems.
| Polymer System | Hole Mobility (cm² V⁻¹ s⁻¹) | Measurement Context | Reference |
| Indenofluorene-Arylamine Copolymers | up to 1.61 x 10⁻² | Thin Film | acs.org |
| APFO-3/PCBM Blend | ~10⁻³ - 10⁻⁵ | Field Effect Transistor | aip.org |
| APFO-Green1/PCBM Blend | ~10⁻³ - 10⁻⁵ | Field Effect Transistor | aip.org |
| Fluorene-based D-A Copolymer | High (specific value not stated) | Bulk Heterojunction Solar Cell | nih.gov |
Polymer Blending and Heterojunction Engineering
In many organic optoelectronic devices, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), the active layer is not a single material but a blend of two or more components. mdpi.comrsc.org This strategy is used to create a bulk heterojunction (BHJ), which is an interpenetrating network of electron-donating and electron-accepting materials. unica.it The large interfacial area in a BHJ is crucial for efficient exciton dissociation—the process where a photogenerated electron-hole pair is separated into free charges. researchgate.net
Polymers derived from this compound are often used as the electron-donating component in these blends due to their good hole transport properties. nih.gov A common class of electron acceptors used in conjunction with fluorene-based polymers are fullerene derivatives, such as 20.210.10520.210.105-phenyl-C61-butyric acid methyl ester (PCBM). aip.org
The performance of a BHJ device is highly dependent on the morphology of the blend, including the domain sizes of the donor and acceptor materials and the nature of the interface between them. The choice of acceptor material can significantly impact the charge transport properties of the blend. For instance, hole mobility in polyfluorene/fullerene blends was found to vary between 10⁻³ and 10⁻⁵ cm² V⁻¹s⁻¹ depending on the specific polymer and fullerene derivative used. aip.org Interestingly, blending with PCBM can increase the hole mobility of the polymer phase, which is beneficial for device efficiency. aip.org
A fluorene-based donor-acceptor copolymer blended with a fullerene acceptor (PC₇₀BM) yielded a bulk heterojunction solar cell with a power conversion efficiency of 6.2% without the need for thermal annealing or solvent additives. nih.gov This highlights the importance of designing fluorene-based polymers that not only have suitable electronic properties but also favorable blending characteristics with acceptor materials.
Nanoscale Structuring of Fluorene-Based Materials
Controlling the morphology of fluorene-based materials at the nanoscale is a powerful strategy for optimizing the performance of optoelectronic devices. nih.govroyalsocietypublishing.org The arrangement of polymer chains and the formation of well-defined nanostructures can significantly influence properties such as charge transport and light emission. researchgate.net
Preparation of Nanoparticles and Nanowires for Organic (Opto)electronics
A variety of methods have been developed to fabricate nanoparticles and nanowires from fluorene-based polymers. researchgate.net These nanostructures are of great interest for applications in OLEDs, OPVs, and sensors. wiley-vch.dersc.org
One common bottom-up approach is the miniemulsion method. wiley-vch.de In this technique, a solution of the polymer in an organic solvent is emulsified in water with the aid of a surfactant. Evaporation of the organic solvent leads to the formation of polymer nanoparticles dispersed in water. This method was used to produce nanoparticles of 2,7-poly(9,9-dialkylfluorene-co-fluorenone) with controllable sizes ranging from 5 nm to 500 nm. wiley-vch.de
Another technique is the reprecipitation method, where a solution of the polymer in a good solvent (like THF) is rapidly injected into a poor solvent (like water), causing the polymer to precipitate into nanoparticles. wiley-vch.de
Self-assembly of block copolymers is another versatile strategy. rsc.orgacs.org Amphiphilic block copolymers, consisting of a hydrophobic fluorene-containing block and a hydrophilic block (such as polyethylene (B3416737) glycol), can self-assemble in a selective solvent (like water) to form various nanostructures, including spherical micelles, elongated micelles (nanowires), and tapes. rsc.orgibm.com For example, well-defined amphiphilic diblock copolymers of mPEG-b-P(F-TMC), where F-TMC is a fluorene-functionalized carbonate monomer, were shown to form such structures in aqueous solution. rsc.org
Control over Nanostructure Morphology and Its Implications
The morphology of the resulting nanostructures can be precisely controlled by tuning molecular parameters and processing conditions. tue.nl For amphiphilic block copolymers, the relative lengths of the hydrophobic and hydrophilic blocks (the amphiphilic balance) are a key factor in determining the final nanostructure. rsc.org By varying the molecular weight of the hydrophilic PEG block in mPEGn-b-P(F-TMC)m copolymers, researchers were able to systematically change the self-assembled morphology from tapes to elongated micelles and finally to spherical micelles. rsc.org
This control over morphology has significant implications for device performance. For instance, the formation of continuous nanowire networks can provide efficient pathways for charge transport, thereby enhancing the performance of devices like solar cells and field-effect transistors. researchgate.net In the case of nanoparticles, their size can influence their optical properties. Size-dependent emission, with a color shift from yellow to blue, was observed for nanoparticles of a fluorene-fluorenone copolymer as the particle size decreased. wiley-vch.de
Furthermore, the self-assembly of block copolymers can be used to create core-shell nanostructures. For example, a polyfluorene-b-poly(γ-methacryloxypropyltrimethoxysilane) (PF-b-PMPS) block copolymer was synthesized and shown to self-assemble into core-shell micelles with a PF shell and a PMPS core. acs.org Subsequent processing led to PF-encapsulated silica (B1680970) nanospheres. acs.org Such structured nanomaterials offer opportunities for combining the desirable optoelectronic properties of fluorene polymers with the properties of other materials, opening up possibilities for novel applications in bioanalysis and light-emitting devices. acs.org
Functionalization for Specific Applications
Development of Eco-Friendly Organic Semiconductors
The development of eco-friendly organic semiconductors is a significant area of research, and fluorene derivatives, including those synthesized from this compound, are at the forefront of this initiative. The "eco-friendly" aspect of these materials stems from several key characteristics. Their synthesis can often be achieved through more sustainable chemical pathways, and their solution-processability allows for fabrication techniques that are less energy-intensive compared to traditional silicon-based semiconductor processing.
Polyfluorenes, polymers derived from fluorene monomers, are particularly noteworthy. They are known for their high photoluminescence quantum yields and excellent charge carrier mobilities. The introduction of long alkyl chains, such as the dinonyl groups at the C9 position of this compound, enhances the solubility of the resulting polymers in common organic solvents. This allows for the use of printing and coating techniques for device fabrication, which significantly reduces material waste and energy consumption.
Research has demonstrated that symmetrical fluorene derivatives can be synthesized with various substituents at the C-2 and C-7 positions, influencing the π-conjugation and electronic properties of the molecules. mdpi.com These modifications are crucial for tuning the material's performance in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The inherent thermal stability of the fluorene core contributes to the operational lifetime of devices, a key factor in the sustainability of electronic products. mdpi.com
| Property | Significance in Eco-Friendly Semiconductors | Research Finding |
| Solubility | Enables solution-based processing, reducing energy and material consumption. | The dinonyl groups at the C9 position enhance solubility in organic solvents. |
| Photoluminescence | High efficiency is crucial for energy-efficient displays and lighting. | Fluorene derivatives exhibit strong blue emission with high quantum yields. |
| Charge Carrier Mobility | Determines the efficiency of charge transport in electronic devices. | The rigid fluorene backbone facilitates efficient charge transport. |
| Thermal Stability | Contributes to longer device lifetime and reduces electronic waste. | The fluorene core structure provides excellent thermal stability. mdpi.com |
Design of Materials for Interface Layers in Devices
The performance and stability of multilayer electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), are critically dependent on the properties of the interfaces between different material layers. Functionalized this compound is a versatile building block for designing materials specifically for these interface layers, which include hole injection layers (HILs), hole transport layers (HTLs), electron injection layers (EILs), and electron transport layers (ETLs).
The introduction of specific functional groups can modulate the work function of the material, allowing for better energy-level alignment with adjacent layers and reducing the energy barrier for charge injection or extraction. For instance, a derivative of 2,7-Dibromo-9,9-dioctyl-9H-fluorene has been used to synthesize a novel amino-functionalized polyfluorene derivative. This material was successfully employed as a signal-transducing element in a label-free electrochemiluminescence (ECL) immunosensor. The polymer was chemically modified on an indium tin oxide (ITO) glass electrode, demonstrating its utility as an effective interface layer for biomarker detection. rsc.org
In another study, a fluorene-based compound, 4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline), was synthesized and used as an organic interface layer in a gold/n-type silicon (Au/n-Si) Schottky barrier diode. The introduction of this thin film between the metal and the semiconductor significantly improved the device's performance.
| Parameter | Au/n-Si Diode | Au/Interface Layer/n-Si Diode |
| Ideality Factor (n) | - | 1.08 |
| Barrier Height (ΦB) | - | 0.78 eV |
| Series Resistance (Rs) | - | 240 Ω |
These findings highlight the potential of fluorene-based materials to enhance the efficiency and stability of organic electronic devices by creating more effective interfaces. The ability to tune the properties of these materials through functionalization makes them highly valuable for advanced device engineering.
Integration into Thermosetting Resins for High-Performance Composites
The integration of fluorene moieties, derivable from precursors like this compound, into thermosetting resins such as epoxies, represents a promising strategy for developing high-performance composite materials. The rigid and bulky structure of the fluorene core can impart significant improvements in the thermal and mechanical properties of the resulting polymer network.
When incorporated into an epoxy resin, the fluorene structure enhances the glass transition temperature (Tg), leading to better heat resistance. researchgate.net This is a critical attribute for applications in the aerospace, automotive, and electronics industries, where materials are often exposed to elevated temperatures. The synthesis of fluorene-containing epoxy resins has been shown to yield materials with superior thermal stability compared to conventional bisphenol A epoxy resins. researchgate.net
Furthermore, the hydrophobic nature of the fluorene core can reduce the moisture uptake of the cured resin. researchgate.net This is particularly beneficial for applications in humid environments, as absorbed moisture can degrade the mechanical properties and dimensional stability of the composite material. Research has shown that fluorene-containing epoxy resins exhibit lower moisture absorption than both bisphenol A and novolac epoxy resins. researchgate.net
While the shear strength of fluorene-containing epoxy resins at room temperature may be comparable to or slightly lower than that of some conventional epoxies, their performance at elevated temperatures is significantly better. researchgate.net This makes them excellent candidates for high-temperature adhesives, coatings, and matrix resins for advanced composites. The ability to maintain mechanical integrity at high temperatures is a key advantage of incorporating fluorene structures into thermosetting resins.
| Property | Fluorene-Containing Epoxy Resin | Conventional Epoxy Resins |
| Heat Resistance | Significantly improved | Lower |
| Moisture Uptake | Lower | Higher |
| High-Temperature Shear Strength | Higher | Lower |
The synthesis of these specialized epoxy resins can be achieved through the polycondensation of a fluorene-based diol with epichlorohydrin. The resulting fluorene-containing epoxy resin can then be cured using standard hardeners to form a cross-linked network with enhanced properties.
Materials for Sensors and Bioimaging
The unique photophysical properties of fluorene derivatives, which can be synthesized from this compound, make them highly attractive for the development of advanced sensors and bioimaging agents. Their strong fluorescence, high quantum yields, and good photostability are key attributes for these applications.
In the field of chemical sensing, fluorene-based compounds can be designed to exhibit changes in their fluorescence upon interaction with specific analytes. For example, fluorenone-based fluorescent and colorimetric sensors have been developed for the selective detection of iodide ions. nih.gov These sensors show a significant enhancement in fluorescence emission in the presence of iodide, with very low detection limits. nih.gov The sensing mechanism often involves the modulation of intramolecular charge transfer (ICT) processes upon binding of the analyte.
For bioimaging, the bright fluorescence of polyfluorene-based nanoparticles makes them excellent probes for visualizing cellular structures and processes. nih.govnih.gov These nanoparticles can be functionalized with specific targeting ligands to direct them to particular cells or subcellular compartments. The color of the fluorescence emission can be tuned by copolymerizing the fluorene monomer with other aromatic units, enabling multicolor imaging. nih.gov For instance, thermosensitive liposomes coated with different polyfluorenes have been used to create blue, green, and red fluorescent drug carriers for bioimaging and drug delivery applications. nih.gov
Furthermore, fluorene-based probes have been developed for two-photon fluorescence microscopy (TPM), a high-resolution imaging technique with deeper tissue penetration and reduced photodamage compared to conventional fluorescence microscopy. acs.org A fluorene-based chemosensor has demonstrated high selectivity and sensitivity for zinc ions (Zn²⁺), an important signaling ion in biological systems, making it a promising tool for two-photon bioimaging. acs.org
| Application | Key Feature of Fluorene Derivative | Example |
| Chemical Sensing | Analyte-induced change in fluorescence | Selective detection of iodide ions with a fluorenone-based sensor. nih.gov |
| Bioimaging | Bright and tunable fluorescence | Multicolor fluorescent nanoparticles for cell imaging. nih.gov |
| Two-Photon Microscopy | High two-photon absorption cross-section | Zn²⁺ sensor for two-photon bioimaging. acs.org |
The versatility of fluorene chemistry allows for the rational design of a wide range of sensors and bioimaging agents with tailored properties for specific applications, highlighting the importance of this compound as a starting material in this field.
Emerging Research Directions and Future Prospects
Novel Synthetic Approaches for Fluorene-Based Materials
The synthesis of 2,7-Dibromo-9,9-dinonyl-9H-fluorene and its subsequent polymerization are critical steps that dictate the properties of the final materials. While traditional methods for the synthesis of 2,7-dibromo-9,9-dialkylfluorenes are well-established, research is ongoing to develop more efficient, sustainable, and scalable synthetic routes.
A common precursor for 2,7-dibromo-9,9-dialkylfluorenes is 2,7-dibromofluorenone. chemicalbook.comgoogle.com The synthesis of 2,7-dibromofluorenone itself can be achieved through the direct bromination of fluorenone using a mixture of glacial acetic acid and oleum (B3057394) with an iron-iodine catalyst. google.com Another approach involves the oxidation of 2,7-dibromofluorene (B93635) with chromium trioxide in acetic acid. chemicalbook.com Once 2,7-dibromofluorenone is obtained, the dialkyl side chains, such as the nonyl groups in the target compound, can be introduced. A related compound, 2,7-dibromo-9,9-dihexylfluorene, is commercially available, indicating established synthetic pathways for similar derivatives. boronmolecular.comfishersci.com
Recent advancements in synthetic methodologies focus on improving yield, purity, and environmental friendliness. For instance, glucopyranoside-substituted asymmetric bis(imidazolium) ionic liquids have been used to promote the environmentally friendly, efficient, and reusable Pd-catalyzed Suzuki reaction for the synthesis of 2,7-diaryl-9,9'-alkylfluorene derivatives. researchgate.net Tandem reactions, such as the one-pot Suzuki polymerization/Heck cyclization, are being explored to create complex ladder-type conjugated polymers from fluorene-based monomers. mdpi.com These novel approaches aim to reduce the number of synthetic steps, minimize waste, and provide access to new fluorene-based architectures with enhanced properties.
| Synthetic Route | Starting Material | Key Reagents | Product | Significance |
| Direct Bromination | Fluorenone | Br2, Acetic Acid, Oleum, Fe/I2 | 2,7-Dibromofluorenone | Direct functionalization of the fluorene (B118485) core. google.com |
| Oxidation | 2,7-Dibromofluorene | CrO3, Acetic Acid | 2,7-Dibromofluorenone | Alternative route to the key ketone intermediate. chemicalbook.com |
| Suzuki Coupling | 2,7-Dibromo-9,9-dialkylfluorene | Arylboronic acids, Pd catalyst | 2,7-Diaryl-9,9-dialkylfluorene | Versatile method for C-C bond formation and polymer synthesis. researchgate.net |
| Tandem Polymerization | Dihalogenated fluorene monomers | Pd catalyst | Ladder-type conjugated polymers | One-pot synthesis of complex architectures. mdpi.com |
Advanced Understanding of Self-Assembly and Supramolecular Control
The self-assembly of fluorene-based molecules and polymers is crucial for controlling the morphology and, consequently, the performance of organic electronic devices. The long, flexible nonyl chains at the 9-position of this compound play a significant role in this process, influencing solubility and intermolecular interactions.
Research has shown that the self-assembly of polyfluorenes can lead to the formation of various phases, including amorphous, semicrystalline, and liquid crystalline phases, each with distinct photophysical properties. acs.org For example, poly(9,9-dioctylfluorene) (PFO), a close analog of the polymer derived from the title compound, can form supramolecular gels in certain solvents, exhibiting unique photoluminescence profiles. acs.orgacs.org The formation of these ordered structures is driven by weak intermolecular forces, such as van der Waals interactions and π-π stacking of the fluorene units.
Supramolecular chemistry offers powerful tools to control the self-assembly process. For instance, the use of host-guest chemistry with macrocycles like cucurbit nih.govuril can modulate the fluorescence behavior of fluorene derivatives. The encapsulation of a fluorene unit within the hydrophobic cavity of cucurbit nih.govuril can lead to a red-shift in emission and an enhanced quantum yield. Furthermore, the self-assembly can be directed to form specific nanostructures, such as helical fibers, which can be used to template the organization of other components, like carbon nanotubes. nih.gov The development of supramolecular liquid-crystal gels from polyfluorene-based polymers has led to switchable anisotropic light-scattering devices with low driving voltages and high contrast ratios. nih.gov A deeper understanding of these self-assembly processes at the molecular level is key to designing materials with predictable and optimized solid-state properties.
| System | Self-Assembly Feature | Controlling Factor | Resulting Property/Application |
| Poly(9,9-dioctylfluorene) in 1,2-dichloroethane | Supramolecular gel formation | Solvent and temperature | Unique photoluminescence, porous soft semiconductor. acs.orgacs.org |
| Fluorene derivative with bispyridinium units | Host-guest complexation | Cucurbit nih.govuril | Tunable fluorescence emission, ATP sensing. |
| Polyfluorene-based polymer in nematic liquid crystal | Fibrous self-assembly | Rubbed polyimide interface | Anisotropic light scattering, low-voltage optical devices. nih.gov |
| Poly(9,9-dioctylfluorenyl-2,7-diyl) with SWNTs | Selective wrapping | Molecular dynamics, solvent | Stable hybrid system with specific wrapping geometries. nih.gov |
Development of Next-Generation Fluorene-Derived Conjugated Polymers for Organic Electronics
This compound is a versatile monomer for the synthesis of a wide variety of conjugated polymers for organic electronics. The bromine atoms at the 2 and 7 positions are ideal for cross-coupling reactions, such as Suzuki and Stille polymerizations, allowing for the incorporation of various comonomers to tune the electronic and optical properties of the resulting polymers. wikipedia.orglibretexts.org
The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the synthesis of polyfluorenes and their copolymers. researchgate.net By copolymerizing 2,7-dibromo-9,9-dialkylfluorene with different boronic acid or ester derivatives, a vast library of materials with tailored properties can be accessed. For example, fluorene-based copolymers have been synthesized for applications in organic solar cells (OSCs), where the choice of comonomer can systematically tune the energy levels, absorption spectra, and charge carrier mobilities of the polymers. researchgate.net The Stille coupling reaction provides an alternative route to these polymers, offering a different scope of compatible functional groups. wikipedia.orglibretexts.org
The development of next-generation fluorene-derived polymers focuses on several key areas:
Narrowing the Bandgap: For OSC applications, polymers with broad absorption in the solar spectrum are desirable. This is often achieved by copolymerizing the fluorene donor unit with an electron-accepting comonomer to create a donor-acceptor (D-A) architecture.
Improving Charge Carrier Mobility: High charge carrier mobility is essential for efficient charge extraction in OSCs and high switching speeds in organic field-effect transistors (OFETs). The design of rigid, planar polymer backbones and the control of intermolecular packing are crucial for enhancing mobility.
Enhancing Stability: The long-term operational stability of organic electronic devices is a major challenge. Research is focused on designing polymers with improved photostability and resistance to degradation from oxygen and moisture.
Recent examples of next-generation fluorene-based copolymers include those incorporating thiophene (B33073) heterocycles on the side chains and those functionalized with oxime groups to create wide-bandgap donor materials for non-fullerene OSCs. rsc.orgscientific.net
| Polymer Type | Key Monomers | Polymerization Method | Target Application | Key Findings |
| Fluorene-Thiophene Copolymer | 2,7-dibromo-9,9-dialkylfluorene, thiophene-based comonomers | Suzuki Coupling | Organic Solar Cells | Tunable energy levels and absorption spectra. researchgate.net |
| Donor-Acceptor Copolymer | 9,9-dioctylfluorene, naphtho[1,2-c:5,6-c]bis(1,2,5-thiadiazole) | Suzuki or Stille Coupling | Organic Solar Cells | Systematically tuned energy levels and carrier mobilities. researchgate.net |
| Oxime-Functionalized Fluorene Polymer | Oxime-functionalized fluorene, benzodithiophene | Suzuki Coupling | Non-fullerene Organic Solar Cells | High power conversion efficiency (10.71%). rsc.org |
| Fluorene Copolymer with Thiophene Side Chains | 9,9-di(2-thienyl-hexyl)fluorene, dithienyl-quinoxaline | Suzuki Coupling | Organic Solar Cells | Power conversion efficiency of 0.85%. scientific.net |
Theoretical Prediction and Machine Learning in Fluorene Material Design
As the complexity of fluorene-based materials increases, traditional trial-and-error approaches to material discovery become increasingly inefficient. Theoretical predictions and machine learning are emerging as powerful tools to accelerate the design and discovery of new materials with desired properties.
Quantum-chemical calculations, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), are widely used to investigate the electronic and optical properties of fluorene-based molecules and polymers. worldscientific.comgatech.eduresearchgate.netacs.org These methods can provide valuable insights into:
Molecular Geometries: Predicting the planarity and conformation of the polymer backbone, which strongly influences electronic conjugation.
Electronic Energy Levels: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which determine the bandgap and are crucial for designing efficient charge injection and transport layers in devices.
Optical Absorption and Emission Spectra: Simulating the absorption and photoluminescence spectra to predict the color and efficiency of light emission.
Machine learning (ML) is a rapidly developing field with the potential to revolutionize polymer design. anl.govmedium.comvt.eduwpmucdn.comresearchgate.net By training ML models on existing experimental or computational data, it is possible to build predictive models that can rapidly screen vast chemical spaces for promising new materials. In the context of fluorene-based polymers, ML could be used to:
Predict Properties: Develop models that predict key properties like bandgap, mobility, and solubility based on the molecular structure of the polymer.
Inverse Design: Generate new polymer structures that are predicted to have a specific set of desired properties.
Accelerate Discovery: Guide experimental efforts by identifying the most promising candidates for synthesis and testing, thereby reducing the time and cost of materials development.
While the application of machine learning to fluorene-based materials is still in its early stages, the potential for this approach to accelerate the discovery of next-generation organic electronic materials is immense.
| Methodology | Application to Fluorene Materials | Key Insights/Predictions |
| Density Functional Theory (DFT) | Calculation of ground-state electronic structure. worldscientific.comresearchgate.net | HOMO/LUMO energies, ionization potential, electron affinity. |
| Time-Dependent DFT (TD-DFT) | Simulation of excited-state properties. gatech.eduacs.org | Optical absorption and emission spectra, exciton (B1674681) properties. |
| Machine Learning (ML) | Prediction of material properties from structure. anl.govmedium.com | Accelerated screening of new polymer candidates, inverse design. |
| Molecular Dynamics (MD) | Simulation of molecular motion and self-assembly. nih.gov | Understanding of polymer chain packing and morphology. |
Integration of Fluorene-Based Systems into Complex Multi-Component Devices and Systems
The ultimate goal of research into this compound and its derivatives is their successful integration into functional electronic devices. Fluorene-based materials have already demonstrated significant promise in a variety of applications, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).
In OLEDs , polyfluorenes are known for their high photoluminescence quantum yields and their ability to emit blue light, which is essential for full-color displays and white lighting applications. mdpi.comgoogle.com The nonyl side chains of polymers derived from the title compound enhance solubility and processability, allowing for the fabrication of thin films from solution.
In OSCs , fluorene-based polymers are typically used as the electron donor material in a bulk heterojunction (BHJ) with a fullerene or non-fullerene acceptor. rsc.orgscientific.netingentaconnect.comnih.gov The performance of these devices is highly dependent on the energy level alignment between the donor and acceptor, the morphology of the BHJ, and the charge carrier mobilities of the materials.
In OFETs , the high charge carrier mobility of some fluorene-based polymers makes them attractive for use as the active semiconductor layer. The ability to control the self-assembly and packing of these polymers is critical for achieving high device performance.
Future research in this area will focus on the integration of fluorene-based materials into more complex, multi-component systems. This includes:
Flexible and Wearable Electronics: Leveraging the solution-processability and mechanical flexibility of fluorene-based polymers to create devices on flexible substrates.
Sensors and Actuators: Utilizing the sensitivity of the electronic and optical properties of fluorene-based materials to external stimuli, such as chemical analytes or mechanical strain. nih.govepo.org
The continued development of novel fluorene-based materials, coupled with a deeper understanding of their fundamental properties and improved device engineering, will pave the way for their widespread application in a new generation of organic electronic devices.
| Device Type | Role of Fluorene-Based Material | Key Performance Metric | Future Direction |
| Organic Light-Emitting Diodes (OLEDs) | Emitter, Hole Transport Layer | Luminous efficiency, Color purity, Lifetime | Development of stable, deep-blue emitters. mdpi.comgoogle.com |
| Organic Solar Cells (OSCs) | Electron Donor | Power Conversion Efficiency (PCE) | Integration into tandem and flexible solar cells. researchgate.netingentaconnect.comnih.gov |
| Organic Field-Effect Transistors (OFETs) | Active Semiconductor Layer | Charge Carrier Mobility, On/Off Ratio | Application in flexible and transparent electronics. |
| Sensors and Actuators | Active Material | Sensitivity, Response Time | Development of chemical and biological sensors. nih.gov |
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Alkylation of fluorene | KOH, DMSO, 90°C, 24h | 75–85 | ≥95 | |
| Pd-catalyzed coupling | Pd(PPh₃)₄, toluene, 110°C | 60–70 | ≥90 |
How does the dinonyl substitution at the 9-position affect the electronic and structural properties of fluorene derivatives?
Basic Research Question
The 9,9-dinonyl groups induce steric hindrance, planarize the fluorene core, and enhance solubility in organic solvents (critical for polymer processing). Key effects:
Q. Table 2: Substituent Effects on Thermal Stability
| Substituent | Decomposition Temp. (°C) | Solubility in THF (mg/mL) | Reference |
|---|---|---|---|
| 9,9-Dihexyl | 220–230 | 15–20 | |
| 9,9-Dinonyl | 250–260 | 30–35 |
What advanced characterization techniques are critical for analyzing structural defects in this compound-based polymers?
Advanced Research Question
Defects (e.g., branching, incomplete alkylation) can arise during polymerization. Methodological approaches include:
- NMR spectroscopy : ¹H/¹³C NMR identifies unreacted bromine sites or irregular alkyl chain incorporation .
- MALDI-TOF MS : Detects oligomer distributions and end-group anomalies .
- X-ray crystallography : Resolves crystal packing disruptions caused by alkyl chain disorder (see similar structures in ).
Data Contradiction Note : Discrepancies in reported melting points (e.g., 67–71°C for dihexyl vs. 96% purity di-n-octyl derivatives ) may stem from variations in alkyl chain length or purification protocols.
How do researchers address challenges in copolymerizing this compound with aromatic comonomers?
Advanced Research Question
Challenges include steric hindrance from dinonyl groups and bromine reactivity. Solutions:
Q. Table 3: Copolymer Performance Metrics
| Comonomer | Charge Mobility (cm²/Vs) | Bandgap (eV) | Reference |
|---|---|---|---|
| Benzothiadiazole | 0.12–0.15 | 2.1–2.3 | |
| Thiophene | 0.08–0.10 | 2.4–2.6 |
What strategies mitigate batch-to-batch variability in the synthesis of this compound?
Advanced Research Question
Variability arises from incomplete alkylation or bromine displacement. Mitigation:
- In-situ monitoring : Use GC-MS or HPLC to track reaction progress and intermediate purity .
- Precatalyst activation : Pre-treat Pd catalysts with reducing agents (e.g., Zn) to maintain consistent activity .
How do researchers optimize this compound for use in perovskite solar cells?
Advanced Research Question
The compound acts as a hole-transporting material (HTM). Optimization strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
